molecular formula C14H16O2 B2482334 3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287287-98-1

3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2482334
CAS No.: 2287287-98-1
M. Wt: 216.28
InChI Key: KCUKFJSXKLYUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core provides a rigid and compact framework that can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .

Preparation Methods

The synthesis of 3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization . This method allows for the efficient construction of the bicyclo[1.1.1]pentane core with the desired substituents. The reaction conditions typically involve the use of nickel catalysts and photoredox conditions to facilitate the formation of the bicyclo[1.1.1]pentane structure.

Chemical Reactions Analysis

3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the bicyclo[1.1.1]pentane core .

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid and compact structure of the bicyclo[1.1.1]pentane core allows for precise interactions with target proteins, enhancing the compound’s binding affinity and selectivity. The specific molecular targets and pathways involved depend on the particular application and the nature of the substituents on the bicyclo[1.1.1]pentane core .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-9-4-3-5-11(10(9)2)13-6-14(7-13,8-13)12(15)16/h3-5H,6-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUKFJSXKLYUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C23CC(C2)(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.